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Compound of Interest

Compound Name: Fmoc-NH-peg10-CH2cooh

Cat. No.: B15383361 Get Quote

Technical Guide: Fmoc-NH-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties,

experimental protocols, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional

linker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted

therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras

(PROTACs).

Core Compound Data
Fmoc-NH-PEG10-CH2COOH, also known as Fmoc-N-amido-PEG10-acetic acid, is a valuable

tool in chemical biology and drug discovery. The presence of a fluorenylmethyloxycarbonyl

(Fmoc) protected amine and a terminal carboxylic acid allows for the sequential and controlled

conjugation to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and

can reduce the immunogenicity of the resulting conjugate.

Property Value

Chemical Formula C37H55NO14

Molecular Weight 737.84 g/mol

CAS Number 2375105-88-5
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Experimental Protocols
The utility of Fmoc-NH-PEG10-CH2COOH lies in the orthogonal reactivity of its two functional

groups. The Fmoc group is base-labile, revealing a primary amine, while the carboxylic acid

can be activated to react with nucleophiles such as amines.

Fmoc Deprotection Protocol
This procedure outlines the removal of the Fmoc protecting group to expose the primary amine,

a critical step in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Materials:

Fmoc-functionalized substrate (e.g., peptide resin-bound Fmoc-NH-PEG10-CH2COOH)

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

N,N-dimethylformamide (DMF)

Reaction vessel suitable for solid-phase synthesis

Procedure:

To the Fmoc-functionalized substrate in the reaction vessel, add a solution of 20% piperidine

in DMF. Use a sufficient volume to ensure the substrate is fully submerged (typically 10 mL

per gram of resin).

Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes)[1].

Drain the piperidine solution.

Add a fresh portion of the 20% piperidine in DMF solution to the substrate.

Continue to agitate the mixture at room temperature for an additional 5-10 minutes to ensure

complete deprotection[1][2].

Drain the deprotection solution.
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Thoroughly wash the substrate with several portions of DMF to remove residual piperidine

and the dibenzofulvene-piperidine adduct. The substrate now has a free amine ready for

subsequent coupling reactions.

Amide Bond Formation via EDC/HOBt Coupling
This protocol describes the activation of the carboxylic acid moiety of Fmoc-NH-PEG10-
CH2COOH for coupling to a primary amine-containing molecule.

Materials:

Fmoc-NH-PEG10-CH2COOH

Amine-containing molecule

N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

Reaction vessel

Procedure:

Dissolve Fmoc-NH-PEG10-CH2COOH in anhydrous DMF in a reaction vessel.

Add the amine-containing molecule to the solution.

Add HOBt (typically 1.0-1.5 equivalents relative to the carboxylic acid) and DIPEA (typically

2-3 equivalents) to the reaction mixture[3].

In a separate vial, dissolve EDC (typically 1.0-1.5 equivalents) in anhydrous DMF.

Slowly add the EDC solution to the reaction mixture containing the PEG linker, amine, HOBt,

and base. The reaction is often initiated at 0°C and then allowed to warm to room

temperature[3].
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Stir the reaction mixture at room temperature for several hours to overnight, monitoring the

reaction progress by a suitable analytical technique (e.g., LC-MS).

Upon completion, the reaction mixture can be worked up by aqueous extraction and purified

by chromatography (e.g., reversed-phase HPLC) to isolate the desired amide conjugate.

Characterization of PEGylated Products
The successful synthesis and purity of molecules conjugated with Fmoc-NH-PEG10-
CH2COOH can be assessed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool

for purifying and analyzing the homogeneity of PEGylated products. The hydrophobic Fmoc

group and the hydrophilic PEG chain provide unique retention characteristics.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight

of the final conjugate. Techniques such as electrospray ionization (ESI) and matrix-assisted

laser desorption/ionization (MALDI) are commonly employed. For complex PEGylated

molecules, specialized LC-MS methods, sometimes involving post-column addition of

amines, can simplify the mass spectra and improve mass accuracy[4][5][6].

Application Workflow: Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-NH-PEG10-CH2COOH is frequently used to introduce a PEG spacer into a peptide

sequence during SPPS. The following diagram illustrates a typical workflow for incorporating

the linker at the N-terminus of a resin-bound peptide.
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Workflow for SPPS of a PEGylated Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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